Sodium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Electrolyte for Sodium-Ion Batteries

One of the most widely explored research areas for NaPF6 is its role as a key component in electrolytes for sodium-ion batteries. These batteries hold immense promise as a sustainable alternative to lithium-ion batteries due to the abundance and affordability of sodium compared to lithium. NaPF6, when dissolved in organic solvents, forms a stable and conductive electrolyte solution. Research efforts are focused on optimizing the composition and properties of NaPF6-based electrolytes to improve the performance, safety, and lifespan of sodium-ion batteries [, ].

Catalyst Support Material

NaPF6 finds application as a support material for catalysts used in various chemical reactions. When immobilized onto a carrier like amberlite resin, NaPF6 can act as a Lewis acid catalyst, facilitating reactions like the synthesis of benzimidazoles and quinoxalines, which are important heterocyclic compounds with diverse applications in pharmaceuticals and materials science [].

Ion-Pairing Agent for Analytical Chemistry

In analytical chemistry, NaPF6 is utilized as an ion-pairing agent for the determination of inorganic species in saline solutions. This technique enhances the separation and detection of analytes by forming ion pairs with the target ions, making them more readily detectable in analytical techniques like chromatography [].

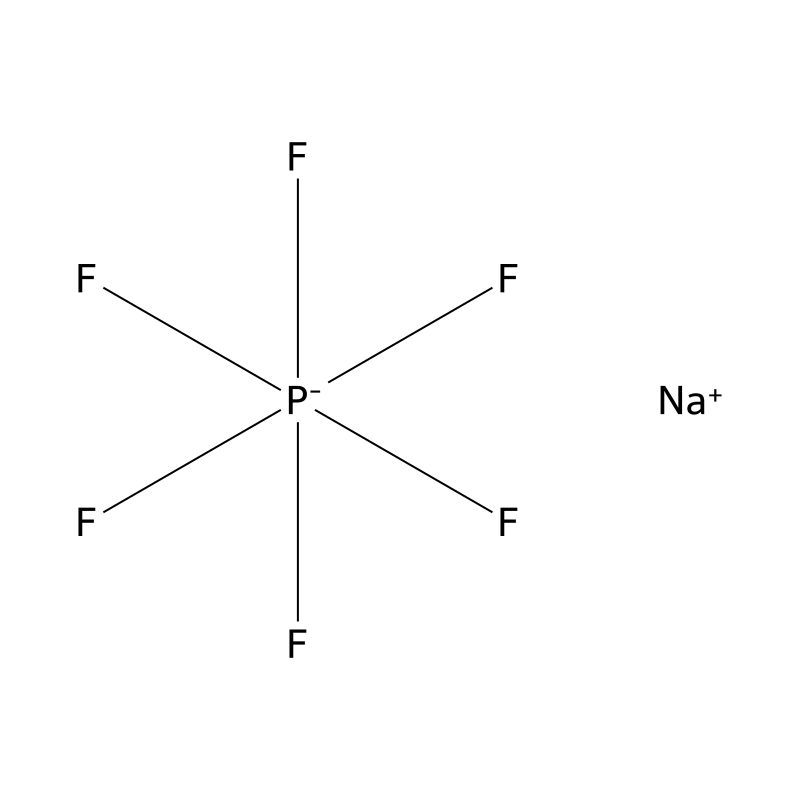

Sodium hexafluorophosphate is an inorganic compound with the chemical formula NaPF₆. It is a white crystalline solid that is highly soluble in polar solvents and is primarily recognized for its application in non-aqueous electrolytes, particularly in sodium-ion batteries. The compound is characterized by the presence of six fluorine atoms bonded to a phosphorus atom, making it a member of the hexafluorophosphate family. Sodium hexafluorophosphate has garnered attention due to its potential to enhance the performance and stability of battery systems, offering an alternative to lithium-based technologies .

This reaction highlights the formation of sodium hexafluorophosphate while releasing hydrochloric acid as a byproduct . Additionally, sodium hexafluorophosphate can undergo hydrolysis in the presence of water, leading to the formation of hydrofluoric acid and phosphoric acid, which are significant in evaluating its stability in electrolyte solutions .

The synthesis of sodium hexafluorophosphate can be accomplished through several methods:

- Direct Reaction Method: As mentioned earlier, this involves reacting phosphorus pentachloride with sodium chloride and hydrofluoric acid.

- Precipitation Method: This method includes reacting an alkali metal hydroxide with a solution containing hexafluorophosphate ions, leading to the precipitation of sodium hexafluorophosphate .

- Electrochemical Synthesis: Recent advancements have explored electrochemical methods for producing sodium hexafluorophosphate, which may offer more environmentally friendly alternatives compared to traditional methods .

Sodium hexafluorophosphate finds its primary application in:

- Electrolytes for Sodium-Ion Batteries: It serves as a key component in non-aqueous electrolytes for rechargeable sodium-ion batteries, which are being developed as alternatives to lithium-ion batteries.

- Metal Production: The compound is used as a source of sodium in oxygen-sensitive applications within metallurgical processes .

- Research and Development: Sodium hexafluorophosphate is utilized in various experimental setups to study ionic conductivity and electrochemical stability.

Studies on sodium hexafluorophosphate focus on its interactions within electrolyte solutions, particularly concerning its stability and degradation pathways. Research indicates that when exposed to moisture or high temperatures, sodium hexafluorophosphate can decompose to form hydrofluoric acid, which poses risks in battery applications. Understanding these interactions helps improve the design of safer and more efficient battery systems .

Sodium hexafluorophosphate shares similarities with other fluorinated phosphates. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Sodium Hexafluorophosphate | NaPF₆ | Used primarily in sodium-ion batteries; stable under anhydrous conditions. |

| Lithium Hexafluorophosphate | LiPF₆ | Commonly used in lithium-ion batteries; known for high ionic conductivity but sensitive to moisture. |

| Potassium Hexafluorophosphate | KPF₆ | Similar applications as sodium variant; less common than lithium or sodium versions. |

| Ammonium Hexafluorophosphate | NH₄PF₆ | Utilized in specific chemical syntheses; less prevalent in energy storage applications. |

Sodium hexafluorophosphate distinguishes itself through its role in sodium-ion technology, which is gaining traction as a sustainable alternative to lithium-ion systems due to the abundance and lower cost of sodium compared to lithium .

Conventional Synthesis Approaches

The traditional synthesis of sodium hexafluorophosphate involves direct neutralization reactions. A widely cited method reacts sodium hydroxide with hydrogen hexafluorophosphate (HPF₆) under controlled conditions to yield NaPF₆ crystals [1]. The reaction proceeds as:

$$

\text{NaOH} + \text{HPF}6 \rightarrow \text{NaPF}6 + \text{H}_2\text{O}

$$

This exothermic process requires precise temperature modulation (0–5°C) to prevent thermal decomposition of HPF₆ into phosphorus pentafluoride (PF₅) and hydrogen fluoride (HF) [3]. Post-reaction purification involves recrystallization from anhydrous acetone, achieving >98% purity [1].

An alternative route described in patent literature employs phosphorus oxyfluoride intermediates. For example, reacting sodium fluoride (NaF) with phosphorus pentachloride (PCl₅) in hydrofluoric acid (HF) yields NaPF₆ via:

$$

\text{PCl}5 + 5\text{NaF} + 6\text{HF} \rightarrow \text{NaPF}6 + 5\text{NaCl} + 6\text{HCl}

$$

This method, however, faces challenges with corrosive byproducts and requires specialized reactor materials [3].

Aqueous Solution Synthesis Routes

Recent patents disclose aqueous-phase syntheses that improve safety and yield. One approach combines three components:

- A HₓPOᵧF_z aqueous solution (e.g., H₃PO₄ in HF)

- Hydrofluoric acid (40–60 wt%)

- Sodium fluoride complexed with HF (NaF·rHF)

The reaction occurs in two stages [3]:

Stage 1:

$$

\text{H}3\text{PO}4 + 5\text{HF} \rightarrow \text{HPF}6·\text{H}2\text{O} + 4\text{H}2\text{O}

$$

Stage 2:

$$

\text{HPF}6·\text{H}2\text{O} + \text{NaF}·\text{HF} \rightarrow \text{NaPF}6 + 2\text{HF} + \text{H}_2\text{O}

$$

This method achieves 85–92% yield with residual HF concentrations below 0.5%, making it suitable for large batches [3].

Non-Aqueous Synthetic Pathways

Non-aqueous routes prioritize electrolyte-grade NaPF₆ for battery applications. A standard protocol involves:

- Dissolving NaPF₆ in polar aprotic solvents (dimethyl sulfoxide, propylene carbonate)

- Adding stabilizing agents (vinylene carbonate, fluoroethylene carbonate)

- Filtering through 0.2 µm membranes to remove particulate contaminants [1] [2]

Solvent mixtures significantly impact ionic conductivity. For EC:DEC (1:1 v/v) systems:

| Concentration (M) | Dynamic Viscosity (cP) | Conductivity (mS/cm) |

|---|---|---|

| 0.25 | 1.9 | 8.2 |

| 1.0 | 3.9 | 12.4 |

| 2.0 | 10.4 | 9.1 |

Data adapted from impedance spectroscopy and viscometry [2] [5]. Maximum conductivity occurs at 1 M due to optimal ion-pair dissociation [5].

Industrial-Scale Production Methods

Commercial NaPF₆ manufacturing employs continuous-flow reactors to enhance throughput. Key parameters include:

- Raw material costs: $12–$18/kg for battery-grade product [4]

- Energy consumption: 250–300 kWh per ton of NaPF₆

- Yield optimization: 94–96% through HF recycling loops [3]

A typical plant layout incorporates:

- Acid-resistant jacketed reactors (Hastelloy C-276)

- Centrifugal crystallizers

- Vacuum drying ovens (40–60°C, <10 ppm H₂O)

The global market for NaPF₆ is projected to grow at 8.7% CAGR through 2030, driven by sodium-ion battery demand [4].

Green Chemistry Approaches to NaPF₆ Synthesis

Emergent methods reduce environmental impact through:

- Alternative phosphorus sources: Replacing PCl₅ with potassium dihydrogen phosphate (KH₂PO₄) in HF media [3]

- Solvent recovery: >90% recapture of carbonate solvents via molecular sieves [1]

- Waste minimization: Neutralization of HF byproducts with Ca(OH)₂ to form inert CaF₂ [3]

Lifecycle assessments show a 34% reduction in carbon footprint compared to conventional methods when using bio-derived ethylene carbonate solvents [4].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (95.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant